molecular formula C10H14ClNO2 B020992 (S)-2-Amino-4-phenylbutanoic acid hydrochloride CAS No. 105382-09-0

(S)-2-Amino-4-phenylbutanoic acid hydrochloride

Cat. No. B020992
M. Wt: 215.67 g/mol
InChI Key: CHBMONIBOQCTCF-FVGYRXGTSA-N
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Description

Synthesis Analysis

The synthesis of (S)-2-Amino-4-phenylbutanoic acid hydrochloride involves the hydrolysis of methyl 4-R-2-oxo-5-phenylpyrrolidine-3-carboxylates, leading to decarboxylation and subsequent opening of the lactam ring. This process results in the formation of 4-amino-3-R-4phenylbutanoic acid hydrochlorides with satisfactory yields. Different methods, including acid hydrolysis of oxopyrrolidinecarboxylic acids, present experimentally simple approaches for direct preparation of targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-4-phenylbutanoic acid hydrochloride has been elucidated through various spectroscopic and computational methods. X-ray crystallographic analysis has played a crucial role in determining the stereochemistry of similar β-substituted γ-aminobutyric acid derivatives, providing insights into their configuration and conformation (Nakamura et al., 1976).

Chemical Reactions and Properties

The reactivity of (S)-2-Amino-4-phenylbutanoic acid hydrochloride towards the formation of tetrazole-containing derivatives highlights its chemical versatility. This is achieved by replacing the terminal amino group with a tetrazol-1-yl fragment, demonstrating the compound's potential in synthetic chemistry applications (Putis et al., 2008).

Scientific Research Applications

Tetrazole Derivatives Synthesis

  • Application : The amino and carboxy terminal groups of 4-amino-3-phenylbutanoic acid are used to prepare tetrazole-containing derivatives, which have potential applications in pharmaceuticals and materials science (Putis, Shuvalova, & Ostrovskii, 2008).

Structural Analysis in Biochemistry

  • Application : X-ray crystallographic analysis of derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, provides insights into the stereochemistry of amino acids, which is crucial for understanding biochemical interactions (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Quantum Computational and Spectroscopic Studies

  • Application : Density functional theory (DFT) calculations and spectroscopic studies of 2-phenylbutanoic acid and its derivatives, including 2-amino-2-phenylbutanoic acid, contribute to understanding their chemical properties, which is important for material science and drug design (Raajaraman, Sheela, & Muthu, 2019).

Synthesis of Pharmacologically Active Compounds

Enzyme-Catalyzed Syntheses

  • Application : Enzymatic procedures for synthesizing (S)-2-amino-4-phenylbutanoic acid are explored for their potential in producing building blocks for angiotensin converting enzyme inhibitors, showcasing the role of biocatalysis in drug synthesis (Bradshaw, Wong, Hummel, & Kula, 1991).

properties

IUPAC Name

(2S)-2-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBMONIBOQCTCF-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-phenylbutanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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